![molecular formula C18H15Cl2NO B11511205 4-(3,4-dichlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B11511205.png)
4-(3,4-dichlorophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
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Overview
Description
4-(3,4-Dichlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a cyclopenta[g]quinolin-2-one structure. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with cyclopentanone in the presence of a strong acid catalyst to form the intermediate, which is then cyclized to the final product under high-temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(3,4-Dichlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one:
2,3-Dihydroquinolin-4(1H)-one: Another quinoline derivative with notable biological activities.
Uniqueness
4-(3,4-Dichlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one is unique due to its specific dichlorophenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C18H15Cl2NO |
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Molecular Weight |
332.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one |
InChI |
InChI=1S/C18H15Cl2NO/c19-15-5-4-12(7-16(15)20)13-9-18(22)21-17-8-11-3-1-2-10(11)6-14(13)17/h4-8,13H,1-3,9H2,(H,21,22) |
InChI Key |
QWBFZWVEOLRQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)NC(=O)CC3C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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